molecular formula C13H9BrClNO2 B13707498 5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid

Cat. No.: B13707498
M. Wt: 326.57 g/mol
InChI Key: NRKDSXRVJSTNPO-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid: is a quinoline derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and cyclopropyl groups attached to a quinoline core. Its chemical formula is C13H9BrClNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Chlorination: The addition of a chlorine atom at the 8-position.

    Cyclopropylation: The attachment of a cyclopropyl group to the 2-position.

Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas, cyclopropyl halides, and carboxylating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the bromine or chlorine atoms to hydrogen.

    Substitution: Nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-4-chloroquinoline: Similar structure but lacks the cyclopropyl and carboxylic acid groups.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Shares bromine and chlorine atoms but has a different core structure.

Uniqueness

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid is unique due to its combination of bromine, chlorine, cyclopropyl, and carboxylic acid groups attached to a quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

5-bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H9BrClNO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18)

InChI Key

NRKDSXRVJSTNPO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)Cl

Origin of Product

United States

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